molecular formula C14H18Cl3NO8 B15205617 (2R,3R,4S,5R,6R)-2-Methyl-6-(2,2,2-trichloro-1-iminoethoxy)tetrahydro-2H-pyran-3,4,5-triyl triacetate

(2R,3R,4S,5R,6R)-2-Methyl-6-(2,2,2-trichloro-1-iminoethoxy)tetrahydro-2H-pyran-3,4,5-triyl triacetate

Cat. No.: B15205617
M. Wt: 434.6 g/mol
InChI Key: CBEDSVQSHODOKN-NOWHUZAPSA-N
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Description

(2R,3R,4S,5R,6R)-2-Methyl-6-(2,2,2-trichloro-1-iminoethoxy)tetrahydro-2H-pyran-3,4,5-triyl triacetate is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its unique structure, which includes a tetrahydropyran ring and multiple acetoxy groups, making it a valuable intermediate in organic synthesis and research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R,3R,4S,5R,6R)-2-Methyl-6-(2,2,2-trichloro-1-iminoethoxy)tetrahydro-2H-pyran-3,4,5-triyl triacetate typically involves multiple steps. One common method starts with the protection of hydroxyl groups on a sugar derivative, followed by the introduction of the trichloroiminoethoxy group. The final step involves acetylation to obtain the triacetate form. Reaction conditions often include the use of protecting groups, such as benzyl or phenylthio, and reagents like acetic anhydride and pyridine .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often using automated systems and advanced purification techniques. The use of high-purity reagents and controlled reaction conditions ensures the consistency and quality of the final product.

Chemical Reactions Analysis

Types of Reactions

(2R,3R,4S,5R,6R)-2-Methyl-6-(2,2,2-trichloro-1-iminoethoxy)tetrahydro-2H-pyran-3,4,5-triyl triacetate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding acids or ketones.

    Reduction: Reduction reactions can convert the trichloroimino group to an amine or other functional groups.

    Substitution: The acetoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines. Substitution reactions can introduce various functional groups, enhancing the compound’s versatility in synthesis.

Scientific Research Applications

(2R,3R,4S,5R,6R)-2-Methyl-6-(2,2,2-trichloro-1-iminoethoxy)tetrahydro-2H-pyran-3,4,5-triyl triacetate has numerous applications in scientific research:

Mechanism of Action

The mechanism of action of (2R,3R,4S,5R,6R)-2-Methyl-6-(2,2,2-trichloro-1-iminoethoxy)tetrahydro-2H-pyran-3,4,5-triyl triacetate involves its interaction with specific molecular targets. The trichloroimino group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, modulating their activity. The acetoxy groups enhance the compound’s solubility and facilitate its transport within biological systems. The tetrahydropyran ring provides structural stability and contributes to the compound’s overall reactivity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of (2R,3R,4S,5R,6R)-2-Methyl-6-(2,2,2-trichloro-1-iminoethoxy)tetrahydro-2H-pyran-3,4,5-triyl triacetate lies in its combination of functional groups and stereochemistry, which confer specific reactivity and biological activity. Its ability to undergo diverse chemical reactions and its applications in various fields make it a valuable compound for research and industrial purposes.

Properties

Molecular Formula

C14H18Cl3NO8

Molecular Weight

434.6 g/mol

IUPAC Name

[(2R,3R,4S,5R,6R)-4,5-diacetyloxy-2-methyl-6-(2,2,2-trichloroethanimidoyl)oxyoxan-3-yl] acetate

InChI

InChI=1S/C14H18Cl3NO8/c1-5-9(23-6(2)19)10(24-7(3)20)11(25-8(4)21)12(22-5)26-13(18)14(15,16)17/h5,9-12,18H,1-4H3/t5-,9-,10+,11-,12-/m1/s1

InChI Key

CBEDSVQSHODOKN-NOWHUZAPSA-N

Isomeric SMILES

C[C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)OC(=N)C(Cl)(Cl)Cl)OC(=O)C)OC(=O)C)OC(=O)C

Canonical SMILES

CC1C(C(C(C(O1)OC(=N)C(Cl)(Cl)Cl)OC(=O)C)OC(=O)C)OC(=O)C

Origin of Product

United States

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